1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine typically involves multi-step organic reactions. One common route might include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution reactions:
Butylation: The butan-2-yl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a tool for studying receptor interactions.
Medicine: Potential therapeutic agent for conditions such as anxiety or depression.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine would depend on its specific interactions with biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine
- 1-(2-Methoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine
Uniqueness
1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-4-27-23-8-6-5-7-22(23)25-17-15-24(16-18-25)19(2)9-10-20-11-13-21(26-3)14-12-20/h5-8,11-14,19H,4,9-10,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGOJDQZBKPQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(C)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.